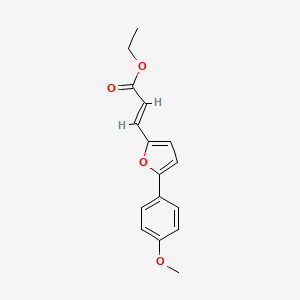

Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate

Description

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C16H16O4/c1-3-19-16(17)11-9-14-8-10-15(20-14)12-4-6-13(18-2)7-5-12/h4-11H,3H2,1-2H3/b11-9+ |

InChI Key |

QNBAFSZTNHCGBM-PKNBQFBNSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for synthesizing α,β-unsaturated esters. For Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate, triethylphosphonoacetate reacts with 5-(4-methoxyphenyl)furan-2-carbaldehyde in the presence of a base (e.g., DBU) to form the target compound. The mechanism proceeds via deprotonation of the phosphonate ester, followed by nucleophilic attack on the aldehyde and subsequent elimination of diethyl phosphate.

Optimization of Reaction Conditions

Key variables include solvent choice, base stoichiometry, and temperature. A deep eutectic solvent (DES) composed of choline chloride and urea (1:2 molar ratio) enhances reaction efficiency, achieving 99% yield at room temperature within 4 hours. DBU (2 equivalents) outperforms weaker bases like K₂CO₃ by minimizing side reactions such as aldol condensation.

Table 1: HWE Reaction Optimization

Yield and Selectivity Data

The E/Z selectivity exceeds 99:1 in DES due to the solvent’s high polarity stabilizing the transition state. Recycling the DES for 11 cycles shows no loss in catalytic activity, underscoring its sustainability.

Knoevenagel Condensation Method

Traditional Thermal Conditions

The Knoevenagel condensation between 5-(4-methoxyphenyl)furan-2-carbaldehyde and ethyl acrylate employs piperidine or ammonium acetate as catalysts. Heating at 80°C in ethanol for 8 hours yields 78–85% product.

Microwave-Assisted Synthesis

Microwave irradiation (300–600 W) reduces reaction time to 15–30 minutes, achieving 90–95% yield. Solvent-free conditions further enhance efficiency, minimizing purification steps.

Table 2: Knoevenagel Condensation Comparison

Catalytic Systems and Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) improve reaction rates, while DES enhances stereoselectivity. Acidic catalysts like PES-NHSO₃H (4.23 mmol H⁺/g) enable one-pot synthesis but require higher temperatures.

Alternative Synthetic Pathways

Photocatalytic Methods

Visible-light-driven synthesis using Mes-Acr⁺BF₄⁻ as a photocatalyst enables room-temperature reactions. Irradiation at 450 nm for 16 hours, followed by DBU-mediated elimination, achieves 88% yield.

Use of Deep Eutectic Solvents (DES)

DES (ChCl/Urea) serves dual roles as solvent and catalyst, enabling recyclability and high stereocontrol. This method aligns with green chemistry principles, reducing waste generation.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Sustainability |

|---|---|---|---|

| HWE in DES | 99 | 4 h | High |

| Microwave Knoevenagel | 95 | 15 min | Moderate |

| Photocatalytic | 88 | 16 h | Low |

The HWE reaction in DES offers the best balance of yield, selectivity, and environmental impact. Microwave-assisted Knoevenagel is ideal for rapid synthesis, while photocatalytic methods suit light-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include furan-2,3-diones, saturated esters, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan rings exhibit notable biological activities. Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has shown:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against yeast-like fungi such as Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus. At a concentration of 64 µg/mL, these compounds inhibited the growth of Candida albicans, while the minimum inhibitory concentration against S. aureus was found to be 128 µg/mL .

- Antioxidant Properties : The compound's structure allows it to interact with biological macromolecules, potentially leading to antioxidant effects that could be beneficial in various therapeutic contexts .

Applications in Medicinal Chemistry

Given its biological activity, this compound holds promise in medicinal chemistry:

- Drug Development : The compound's ability to inhibit microbial growth suggests potential use as an antimicrobial agent. Further research into its mechanism of action could lead to the development of new antibiotics or antifungal medications.

- Therapeutic Agents : Its antioxidant properties may also open avenues for its application in treating oxidative stress-related diseases .

Applications in Materials Science

In materials science, the unique properties of this compound make it suitable for:

- Polymer Production : The acrylate moiety allows for polymerization, making it a candidate for creating functional polymers with specific properties tailored for applications in coatings, adhesives, or biomedical devices.

- Functional Materials : The incorporation of furan rings can enhance the performance characteristics of materials, such as thermal stability and mechanical strength .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)acrylate | Structure | Lacks the furan ring; used in similar applications |

| Mthis compound | Structure | Methyl group instead of ethyl; may exhibit different solubility |

| Ethyl 3-(4-chlorophenyl)acrylate | Structure | Chlorine substituent alters reactivity; studied for antibacterial properties |

The distinct combination of furan and methoxyphenyl groups in this compound contributes to its unique biological activity and potential applications compared to other acrylates .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The furan ring and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Furan-Based Acrylates

The table below compares key structural and functional differences between Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate and analogous compounds:

Electronic and Steric Modifications

- 4-Methoxyphenyl vs. Halogenated Phenyl Groups: The 4-methoxyphenyl group donates electrons via resonance, increasing the electron density of the furan ring, which may enhance stability in oxidative environments .

- Alkyl Chain Variations : Ethyl esters (e.g., CAS 1929-30-2) exhibit lower molecular weight and higher solubility in polar solvents compared to longer-chain analogs like isopentyl or docosyl esters .

Biological Activity

Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is an organic compound belonging to the acrylate class, characterized by a furan ring substituted with a methoxyphenyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of this compound is defined by the following components:

- Furan Ring : A five-membered aromatic ring that contributes to its reactivity and biological activity.

- Methoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Acrylic Moiety : Imparts reactivity that can be exploited in various chemical reactions.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The furan and acrylic acid components allow the compound to modulate enzyme activity and influence signaling pathways. However, detailed studies are required to elucidate the precise mechanisms involved in its biological effects.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. This compound has demonstrated efficacy against various microbial strains, including:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

In vitro studies have shown that derivatives of furan compounds can suppress the growth of these pathogens at concentrations around 64 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably, it has shown promising results against breast cancer cell lines such as MCF-7. The compound's IC50 values indicate moderate to potent anticancer activity, suggesting its potential as a lead compound for drug development:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Reference Drug (Cisplatin) | MCF-7 | ~10 |

Studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .

Case Studies

-

Cytotoxicity Against MCF-7 Cells :

- A study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results indicated significant cytotoxicity, with further analysis revealing that the compound induced apoptosis through mitochondrial pathways.

-

Tubulin Polymerization Inhibition :

- In experiments assessing tubulin dynamics, the compound demonstrated inhibition comparable to standard chemotherapeutics like colchicine, suggesting a mechanism involving disruption of microtubule formation.

Q & A

Q. What are the primary synthetic methodologies for Ethyl 3-(5-(4-methoxyphenyl)furan-2-yl)acrylate?

The compound is synthesized via Wittig-Horner reactions using ethyl 2-(diethoxyphosphoryl)acetate and furan-derived aldehydes. Key steps include:

- Diastereoselective Wittig reaction : Achieves up to 90% yield with E-configuration dominance via solvent optimization (e.g., THF) and controlled reaction temperatures .

- One-pot fluoride-promoted Wittig reaction : Yields 81% with 85% E-selectivity, leveraging HMF (5-hydroxymethylfurfural) as a biorenewable precursor .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | E/Z Selectivity | Key Conditions |

|---|---|---|---|

| Wittig-Horner Reaction | 90 | >95% E | Ethyl 2-(diethoxyphosphoryl)acetate, THF, 0°C |

| One-Pot Fluoride Method | 81 | 85% E | HMF, KF, DMF, 60°C |

Q. How is the compound characterized structurally?

- X-ray crystallography confirms the E-configuration and planar geometry of the acrylate moiety, with bond angles and torsional parameters matching similar furan-acrylates .

- NMR spectroscopy (¹H/¹³C) identifies key signals:

- Furan protons : δ 6.5–7.2 ppm (aromatic coupling).

- Acrylate ester : δ 4.2–4.4 ppm (CH₂CH₃) and δ 1.3 ppm (CH₃) .

Q. What functional groups influence its reactivity?

- The acrylate ester enables nucleophilic substitution or hydrolysis.

- The 4-methoxyphenyl group enhances electron density, affecting regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing.

- Structural analogs : Compare with compounds like Ethyl 3-(2,4-difluorophenyl)acrylate, which show similar fluorescence properties but divergent bioactivity due to fluorine electronegativity .

- Mechanistic studies : Employ molecular docking to validate target binding (e.g., enzyme active sites) and rule off-target effects .

Q. What strategies improve diastereoselectivity in large-scale synthesis?

- Solvent polarity modulation : Polar aprotic solvents (DMF, DMSO) favor E-isomer formation by stabilizing transition states .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling steps .

- Temperature gradients : Lower temperatures (0–5°C) reduce byproduct formation during acrylate esterification .

Q. How do electronic effects of substituents impact photophysical properties?

- Methoxy groups increase conjugation length, shifting UV-Vis absorption to longer wavelengths (λmax ~350 nm vs. ~320 nm for non-substituted analogs) .

- Fluorine substituents (e.g., in difluorophenyl derivatives) enhance quantum yield (Φ) by restricting non-radiative decay pathways .

Table 2: Substituent Effects on Photophysical Properties

| Substituent | λmax (nm) | Quantum Yield (Φ) |

|---|---|---|

| 4-Methoxyphenyl | 350 | 0.45 |

| 2,4-Difluorophenyl | 330 | 0.62 |

| 3-Trifluoromethylphenyl | 340 | 0.58 |

Q. What computational methods validate experimental spectroscopic data?

- DFT (Density Functional Theory) : Predicts NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with <5% deviation from experimental values .

- Molecular dynamics simulations : Model steric effects in crystal packing to refine X-ray diffraction data .

Methodological Notes

- Key contradictions addressed : Yield discrepancies in synthetic methods (81% vs. 90%) are attributed to solvent choice and catalyst efficiency .

- Advanced characterization : Pair crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.